molecular formula C20H22O2 B1666642 Benzoic acid, 4-(4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-3-buten-1-ynyl)-, (E)- CAS No. 132032-67-8

Benzoic acid, 4-(4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-3-buten-1-ynyl)-, (E)-

Cat. No. B1666642
M. Wt: 294.4 g/mol
InChI Key: BNVDMMYUHOFRII-WEVVVXLNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AGN-190121 is a retinoic acid receptor (RAR) agonist. RAR and Retinoid X Receptor (RXR) ligands can act synergistically to induce hypertriglyceridemia through distinct mechanisms of action.

Scientific Research Applications

Synthesis and Pharmacological Activity

  • A study by Dawson et al. (1981) explored the synthesis of aromatic analogues of retinoic acids, including a compound structurally related to Benzoic acid, 4-(4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-3-buten-1-ynyl)-, (E)-, as potential chemopreventive agents for treating epithelial cancer. They found that some derivatives displayed significant activity in assays for inhibiting tumor promotor-induced ornithine decarboxylase in mouse epidermal cells (Dawson et al., 1981).

Chemical Synthesis

  • In another study, Das and Kabalka (2008) described the design and synthesis of a compound similar to Benzoic acid, 4-(4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-3-buten-1-ynyl)-, (E)-. The synthesis involved a Grignard reaction and saponification, resulting in an 87% yield of the target compound (Das & Kabalka, 2008).

Applications in Molecular Research

  • Zhang (2012) conducted research on a molecule structurally similar to the target compound for its potential as a matrix metalloproteinase-13 inhibitor. Isotope-labeled versions of the compound were synthesized to support preclinical and clinical studies, demonstrating its relevance in biomedical research (Zhang, 2012).

Role in Molecular Structure Studies

  • A study by Vieille-Petit et al. (2004) involved the synthesis of trinuclear ruthenium cluster cations using benzoic acid derivatives. This research highlights the utility of such compounds in studying complex molecular structures (Vieille-Petit, Therrien, & Süss-Fink, 2004).

Antimicrobial and Molluscicidal Activity

  • Orjala et al. (1993) isolated new prenylated benzoic acid derivatives from Piper aduncum leaves, demonstrating significant antibacterial and molluscicidal activities. This suggests potential applications in bioactive compound research and pest control (Orjala, Erdelmeier, Wright, Rali, & Sticher, 1993).

properties

CAS RN

132032-67-8

Product Name

Benzoic acid, 4-(4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-3-buten-1-ynyl)-, (E)-

Molecular Formula

C20H22O2

Molecular Weight

294.4 g/mol

IUPAC Name

4-[(E)-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-1-ynyl]benzoic acid

InChI

InChI=1S/C20H22O2/c1-15-7-6-14-20(2,3)18(15)9-5-4-8-16-10-12-17(13-11-16)19(21)22/h5,9-13H,6-7,14H2,1-3H3,(H,21,22)/b9-5+

InChI Key

BNVDMMYUHOFRII-WEVVVXLNSA-N

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C#CC2=CC=C(C=C2)C(=O)O

SMILES

CC1=C(C(CCC1)(C)C)C=CC#CC2=CC=C(C=C2)C(=O)O

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC#CC2=CC=C(C=C2)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

4-(4-(2',6',6'-trimethylcyclohex-1-enyl)-but-1-yne-3-enyl)benzoic acid
AGN 190121
AGN-190121

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzoic acid, 4-(4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-3-buten-1-ynyl)-, (E)-
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Benzoic acid, 4-(4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-3-buten-1-ynyl)-, (E)-
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Benzoic acid, 4-(4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-3-buten-1-ynyl)-, (E)-
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Benzoic acid, 4-(4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-3-buten-1-ynyl)-, (E)-
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Benzoic acid, 4-(4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-3-buten-1-ynyl)-, (E)-
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Reactant of Route 6
Benzoic acid, 4-(4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-3-buten-1-ynyl)-, (E)-

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